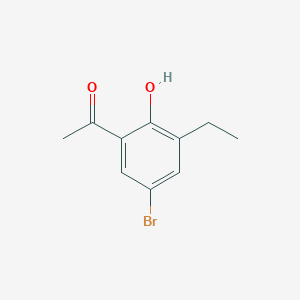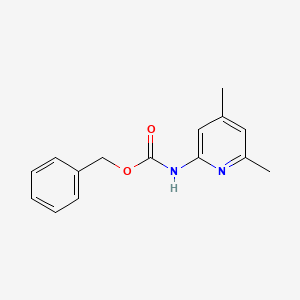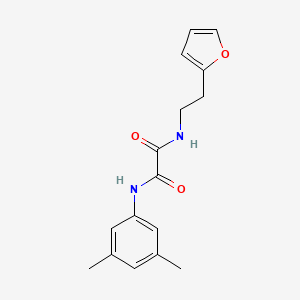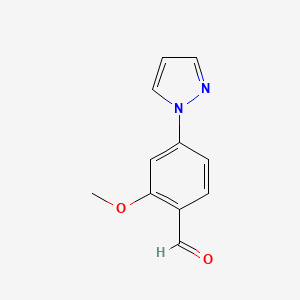
1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” is commonly used in organic synthesis reactions and can be used as a reagent or intermediate . It can participate in alkylation, reduction, Grignard reaction, and other reactions, commonly used in the synthesis of drugs, pesticides, and other organic compounds .
Synthesis Analysis
The synthesis of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” involves several steps. One method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt .Molecular Structure Analysis
The molecular formula of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” is C10H11BrO2 . The molecular weight is 243.1 .Chemical Reactions Analysis
“1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” can participate in various chemical reactions. It can undergo alkylation, reduction, and Grignard reactions . It is commonly used in the synthesis of drugs, pesticides, and other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone” include a molecular weight of 243.1 . The exact boiling point, melting point, and density are not specified in the available resources.Applications De Recherche Scientifique
Environmental Presence and Toxicity of Brominated Compounds
A review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, highlighting the significant application of NBFRs and the need for more research on their environmental fate and toxicity. This study emphasizes the widespread use and potential risks associated with brominated compounds, suggesting a context in which 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone could be studied for its environmental impact and safety profile (Zuiderveen, Slootweg, & de Boer, 2020).
Applications in Material Science and Chemistry
The synthesis and application of phosphonic acids, as reviewed by Sevrain et al. (2017), highlight the diverse applications of these compounds in drug development, materials science, and as catalysts or reagents in organic synthesis. Given the structural similarity and functional groups, research into 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone might explore its potential as a precursor or intermediate in the synthesis of complex molecules or materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Biodegradation and Environmental Fate
Thornton et al. (2020) provide insights into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Understanding the biodegradation pathways and environmental fate of such compounds can inform research into similar brominated compounds, including 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone, particularly regarding their persistence and potential impacts on ecosystems (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Antioxidant Activities and Potential Health Implications
The investigation into the antioxidant activities of hydroxycinnamates by Shahidi and Chandrasekara (2010) demonstrates the potential health benefits of phenolic compounds, which can act as antioxidants. Research into 1-(5-Bromo-3-ethyl-2-hydroxyphenyl)ethanone could explore similar antioxidant properties or other biological activities, contributing to the development of novel therapeutics or dietary supplements (Shahidi & Chandrasekara, 2010).
Propriétés
IUPAC Name |
1-(5-bromo-3-ethyl-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-8(11)5-9(6(2)12)10(7)13/h4-5,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKRLBGVYFTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2681320.png)

![N-Cyclopropyl-N-methyl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2681323.png)





![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)